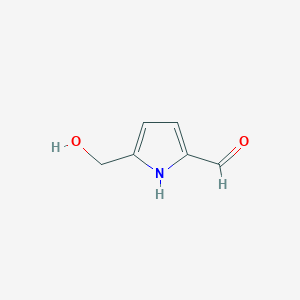
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyrrole with formaldehyde and an oxidizing agent. The reaction typically proceeds under mild conditions, with the formaldehyde providing the hydroxymethyl group and the oxidizing agent facilitating the formation of the aldehyde group.
Another method involves the use of 5-(hydroxymethyl)-2-furfural as a starting material. This compound can be converted to this compound through a series of reactions, including cyclization and oxidation steps.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and selectivity of the synthesis. Catalysts such as metal oxides or supported noble metals can be employed to facilitate the reaction and improve the yield of the desired product. The choice of catalyst and reaction conditions can be optimized to achieve high purity and yield on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 5-(carboxymethyl)-1H-pyrrole-2-carbaldehyde
Reduction: 5-(hydroxymethyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyrrole derivatives. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Research is ongoing to explore its potential as a building block for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a valuable starting material for drug development.
Industry: It is used in the production of advanced materials, including polymers and resins. Its reactivity allows for the incorporation of functional groups that enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of the hydroxymethyl and aldehyde groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophiles, while the hydroxymethyl group can undergo oxidation or reduction reactions. These interactions enable the compound to exert its effects in different chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(hydroxymethyl)-2-furfural: This compound is structurally similar but contains a furan ring instead of a pyrrole ring. It is also used as an intermediate in organic synthesis and has applications in the production of biofuels and chemicals.
5-(chloromethyl)-2-furfural: This compound features a chloromethyl group instead of a hydroxymethyl group. It is used in the synthesis of various organic compounds and has applications in the chemical industry.
2,5-diformylfuran: This compound contains two aldehyde groups and is used in the synthesis of polymers and other advanced materials.
Uniqueness
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group on a pyrrole ring. This combination of functional groups allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the synthesis of various derivatives, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-3-5-1-2-6(4-9)7-5/h1-3,7,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPREECLSOIPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497250 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67350-50-9 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde in the context of the provided research?
A: This compound, isolated from the bacteria Lysobacter gummosus YMF3.00690, exhibited significant nematicidal activity against the root-knot nematode Meloidogyne javanica []. This finding is significant as M. javanica causes substantial damage to crops worldwide, and new control strategies are constantly sought.
Q2: How does the nematicidal activity of this compound compare to other compounds isolated in the study?
A: In the study, this compound demonstrated a mortality rate of 69.93% against M. javanica at a concentration of 400 ppm over 96 hours []. While this is noteworthy, another compound isolated in the same study, 1H-pyrrole-2-carboxylic acid, exhibited even higher nematicidal activity with a mortality rate of 90.54% under the same conditions []. This suggests that while this compound holds potential as a nematicide, further research is needed to understand its efficacy compared to other potential candidates and to explore its mechanism of action.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)
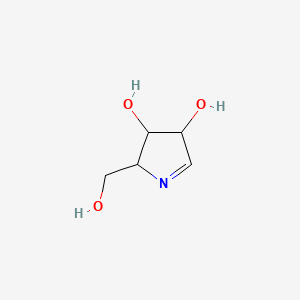
![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)
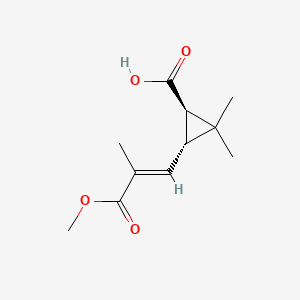

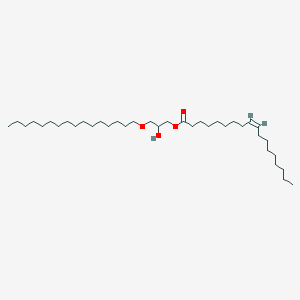
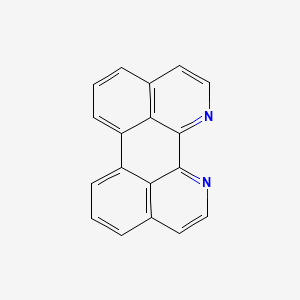
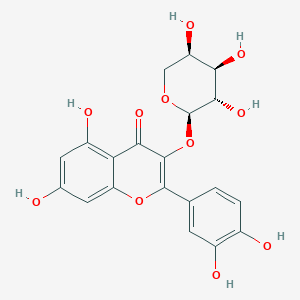
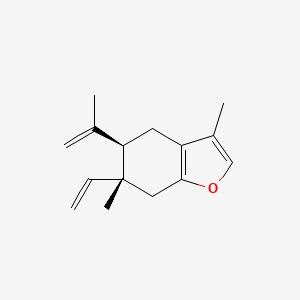
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1252281.png)
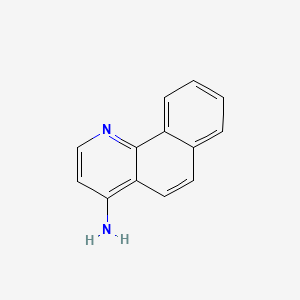
![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)
